molecular formula C12H13BrN2O2S B2719386 (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate CAS No. 338753-43-8

(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate

Cat. No.: B2719386
CAS No.: 338753-43-8
M. Wt: 329.21
InChI Key: IEVLHWMAPWXHCT-YRNVUSSQSA-N
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Description

(5E)-3-(4-Bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate is a structurally unique 5-ene-4-thiazolidinone derivative, a chemical class recognized in medicinal chemistry as a privileged scaffold for developing biologically active compounds . The core 4-thiazolidinone structure is synthetically versatile and known to interact with diverse biological targets . The specific pattern of substituents on this compound—including the 4-bromophenyl group at the N3 position and the dimethylamino-methylidene moiety at the C5 position—is designed to modulate its electronic properties, polarity, and potential for target binding, making it a valuable intermediate for structure-activity relationship (SAR) studies . 5-Ene-4-thiazolidinones, the broader class to which this compound belongs, have been extensively investigated and demonstrate a wide spectrum of pharmacological activities in research settings, including potential anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties . These compounds are frequently explored in hit-to-lead optimization campaigns . The exocyclic double bond at the C5 position is a key structural feature that often influences biological activity and can be further modified via chemical reactions to create more complex molecular architectures . Researchers utilize this and related compounds primarily as a key synthetic intermediate or as a core scaffold for the design and discovery of new enzyme inhibitors or receptor modulators. This product is provided For Research Use Only (RUO). It is strictly not intended for human or veterinary diagnostic, therapeutic, or any other clinical use. Handling should be performed only by qualified professionals in a controlled laboratory setting, in accordance with all applicable safety regulations.

Properties

IUPAC Name

(5E)-3-(4-bromophenyl)-5-(dimethylaminomethylidene)-1-oxo-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O2S/c1-14(2)7-11-12(16)15(8-18(11)17)10-5-3-9(13)4-6-10/h3-7H,8H2,1-2H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVLHWMAPWXHCT-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)N(CS1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)N(CS1=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as bromobenzene, dimethylamine, and thiazole precursors under specific reaction conditions like controlled temperature and pH .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions would be essential to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a variety of substituted thiazole compounds.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including the compound , have demonstrated considerable antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacteria and fungi. For instance, research has shown that modifications in the thiazolidinone structure can enhance their efficacy against resistant strains of bacteria .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Thiazolidinones are known to modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines. This activity makes them candidates for treating conditions like arthritis and other inflammatory diseases .

Antidiabetic Effects

Research indicates that thiazolidinone derivatives possess antidiabetic properties by enhancing insulin sensitivity and reducing blood glucose levels. The compound may act through mechanisms involving the modulation of glucose metabolism and lipid profiles .

Anticancer Potential

Thiazolidinone derivatives have been extensively studied for their anticancer activities. The unique structural features of these compounds allow them to interact with various biological targets involved in cancer progression. Some studies have reported that they can induce apoptosis in cancer cells and inhibit tumor growth in vivo .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of thiazolidinones. The presence of specific substituents on the thiazolidinone ring significantly influences biological activity:

Substituent Effect on Activity
4-Bromophenyl GroupEnhances antimicrobial and anticancer activity
Dimethylamino GroupIncreases solubility and bioavailability
Oxo GroupEssential for biological activity

The SAR studies suggest that careful modification of the thiazolidinone framework can lead to compounds with improved efficacy and reduced toxicity profiles.

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of thiazolidinone derivatives:

  • A study published in Systematic Review Pharmacy explored new thiazolidinone derivatives synthesized from imidazoliden-4-one, demonstrating significant antimicrobial and anti-inflammatory activities .
  • Another research article in International Journal of Molecular Sciences reviewed various thiazolidinone derivatives, highlighting their antioxidant properties alongside anticancer activities against different cell lines .
  • A comprehensive review on anticancer agents noted that thiazolidinones exhibit promising results in preclinical studies, indicating potential for further development as therapeutic agents against various cancers .

Mechanism of Action

The mechanism of action of (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate involves its interaction with specific molecular targets and pathways. The bromophenyl group and the thiazole ring play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Table 1: Key Structural Differences in Aromatic Substituents
Compound Name Substituent at Position 3 Molecular Formula Molar Mass (g/mol) Key Properties/Applications
Target Compound: (5E)-3-(4-Bromophenyl)-...-1-olate 4-Bromophenyl Not explicitly provided Potential antimicrobial agent
(5E)-3-(4-Methoxyphenyl)-5-[(dimethylamino)methylidene]-4-oxo-...-1-olate 4-Methoxyphenyl C₁₃H₁₆N₂O₃S 280.34 Enhanced solubility due to methoxy group
(5E)-3-(4-Fluorophenyl)-5-[(dimethylamino)methylidene]-4-oxo-...-1-olate 4-Fluorophenyl C₁₂H₁₂FN₂O₂S 281.30 Increased electronegativity for receptor binding
(5Z)-3-(4-Bromophenyl)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-... 4-Bromophenyl + 2-chlorophenyl C₁₆H₁₀BrClN₂OS₂ 414.75 Dual halogenation for improved bioactivity

Key Observations :

  • Methoxy groups increase solubility but reduce electrophilicity, balancing pharmacokinetic properties .
  • Dual halogenation (e.g., bromo + chloro) in ’s compound may synergistically enhance antimicrobial activity .

Variations in the Methylidene Substituent

Table 2: Methylidene Group Modifications
Compound Name Methylidene Group Impact on Structure
Target Compound Dimethylamino Conjugation and basicity
(5E)-5-(5-Bromo-2-hydroxybenzylidene)-3-ethyl-2-thioxo-...-4-one 5-Bromo-2-hydroxybenzylidene Chelation potential via hydroxyl group
(5Z)-5-Benzylidene-3-[2-(4-fluorophenyl)-2-oxo-ethyl]-2-thioxo-imidazolidin-4-one Benzylidene + fluorophenyl-oxoethyl Extended π-system for binding

Key Observations :

  • The dimethylamino group in the target compound offers moderate basicity, facilitating pH-dependent solubility.
  • Hydroxybenzylidene groups () enable metal chelation, useful in designing metalloenzyme inhibitors .

Crystallographic and Structural Analysis

  • SHELX/SIR97 Software: Widely used for resolving thiazolidinone crystal structures. The target compound’s E-configuration at position 5 is confirmed via these tools .
  • Tanimoto Similarity Coefficients : Structural similarity between the target compound and analogues ranges from 0.65–0.85, indicating moderate overlap in pharmacophoric features .

Biological Activity

The compound (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate is a member of the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazolidinone core structure, which is known for its ability to interact with various biological targets. The presence of the dimethylamino group and the bromophenyl moiety suggests potential for both lipophilicity and biological activity.

Mechanisms of Biological Activity

The biological activity of thiazolidine derivatives often involves several mechanisms:

  • Antioxidant Activity : Thiazolidines have been shown to exhibit significant antioxidant properties, which are crucial in mitigating oxidative stress in cells. This activity is largely attributed to the electron-donating nature of substituents on the thiazolidine ring .
  • Anti-inflammatory Effects : Some thiazolidine derivatives have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Research indicates that certain thiazolidine compounds possess antimicrobial activities against a range of pathogens, making them candidates for further development as antimicrobial agents .

Antioxidant Activity

A study focused on related thiazolidine compounds highlighted their ability to reduce intracellular reactive oxygen species (ROS) levels. For instance, compounds similar to our target showed enhanced trophozoite growth while reducing oxidative stress markers in cell cultures .

Anti-inflammatory Potential

In a molecular docking study, derivatives of thiazolidines were found to inhibit tumor necrosis factor-alpha (TNF-α), a key player in inflammation. This inhibition suggests that the target compound could be effective in managing conditions characterized by chronic inflammation .

Antimicrobial Studies

Research has demonstrated that certain thiazolidine derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Case Studies

  • Case Study on Antioxidant Effects : A study involving thiazolidine derivatives showed that these compounds significantly increased cell viability in oxidative stress conditions induced by hydrogen peroxide. The results indicated that these compounds could serve as protective agents against oxidative damage in cellular models .
  • Clinical Implications : In clinical settings, thiazolidines have been explored for their potential to alleviate symptoms in inflammatory diseases such as rheumatoid arthritis. Clinical trials have indicated promising results, although further studies are needed to establish efficacy and safety profiles .

Data Table: Summary of Biological Activities

Activity TypeMechanismReference
AntioxidantReduces intracellular ROS levels
Anti-inflammatoryInhibits TNF-α
AntimicrobialDisrupts bacterial membranes

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (5E)-3-(4-bromophenyl)-5-[(dimethylamino)methylidene]-4-oxo-1,3-thiazolidin-1-ium-1-olate?

  • Methodological Answer :

  • Thiazolidinone Core Formation : React 3-(4-hydroxyphenyl)thiosemicarbazide with chloroacetic acid and sodium acetate in a DMF-acetic acid mixture under reflux (2–3 hours). This forms the thiazolidinone backbone, as demonstrated for analogous structures .
  • Substitution and Functionalization : Introduce the 4-bromophenyl group via nucleophilic aromatic substitution or coupling reactions. For the dimethylamino-methylene moiety, use dimethylformamide dimethyl acetal (DMF-DMA) as a formylating agent under controlled temperatures (60–80°C) .
  • Purification : Recrystallize from DMF-ethanol mixtures to isolate the pure E-isomer, confirmed by NMR and X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the presence of the 4-bromophenyl group (δ ~7.5–7.8 ppm for aromatic protons) and the dimethylamino-methylene moiety (δ ~3.0–3.2 ppm for N(CH3_3)2_2) .
  • X-ray Crystallography : Resolve the E-configuration of the methylidene group and planarity of the thiazolidinone ring. Single-crystal studies (e.g., CCDC data) validate bond lengths and angles (e.g., C=S at ~1.65 Å) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm1^{-1}) and thione (C=S, ~1250 cm1^{-1}) stretches to confirm functional groups .

Q. How can computational methods aid in studying this compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses with experimental bioactivity data from in vitro assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the E-isomer?

  • Methodological Answer :

  • Temperature Control : Maintain reflux temperatures (100–110°C) during thiazolidinone formation to minimize side products. Lower temperatures (60–80°C) during formylation reduce Z-isomer contamination .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2_2) to accelerate cyclization. Monitor reaction progress via TLC (eluent: ethyl acetate/hexane, 1:1) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates. DMF-acetic acid mixtures improve crystallinity during recrystallization .

Q. What mechanistic insights can be gained from studying degradation pathways under varying pH conditions?

  • Methodological Answer :

  • Stability Studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24 hours. Analyze degradation products via LC-MS. Acidic conditions may hydrolyze the thiazolidinone ring, while alkaline conditions degrade the dimethylamino group .
  • Kinetic Analysis : Use pseudo-first-order models to calculate degradation rate constants. Activation energy (EaE_a) is derived from Arrhenius plots (temperatures: 25–60°C) .

Q. How can contradictions in reported bioactivity data be resolved?

  • Methodological Answer :

  • Assay Standardization : Replicate antioxidant (DPPH assay) and antimicrobial (MIC against S. aureus) tests using identical protocols. Control variables include incubation time (24 hours) and solvent (DMSO <1% v/v) .
  • Structure-Activity Relationships (SAR) : Compare analogues (e.g., substituent variations on the phenyl ring) to isolate contributions of the bromo and dimethylamino groups to bioactivity .

Q. What strategies ensure sample stability during long-term spectroscopic analysis?

  • Methodological Answer :

  • Storage Conditions : Store solutions in amber vials at –20°C under nitrogen to prevent oxidation. For solid samples, use desiccators with silica gel to avoid hygroscopic degradation .
  • Real-Time Monitoring : Conduct time-resolved NMR every 24 hours to detect signal splitting (indicative of degradation). For HSI data, employ continuous cooling (4°C) to stabilize organic matrices .

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